molecular formula C12H16FO4P B2563817 (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate CAS No. 1159000-78-8

(Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate

Cat. No.: B2563817
CAS No.: 1159000-78-8
M. Wt: 274.228
InChI Key: OXIFSEHVEURAIZ-BENRWUELSA-N
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Description

(Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate: is an organophosphorus compound characterized by the presence of a fluorine atom and a phenyl group attached to a vinyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate typically involves the reaction of diethyl phosphite with a suitable fluorinated styrene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the phenyl group is replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, electrophiles, and appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenylvinyl phosphates, while reduction could produce diethyl (2-fluoro-1-phenylvinyl) phosphonates.

Scientific Research Applications

Chemistry: In organic synthesis, (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate is used as a building block for the preparation of more complex molecules

Biology: The compound’s potential biological applications include its use as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. Its fluorinated structure can improve the bioavailability and metabolic stability of pharmaceuticals.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a key intermediate in the synthesis of therapeutic agents. Its unique properties may contribute to the development of new treatments for various diseases.

Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phosphate group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Diethyl (2-fluoro-1-phenylvinyl) phosphate: A similar compound without the (Z)-configuration.

    Diethyl (2-chloro-1-phenylvinyl) phosphate: A related compound with a chlorine atom instead of fluorine.

    Diethyl (2-bromo-1-phenylvinyl) phosphate: A compound with a bromine atom in place of fluorine.

Uniqueness: The (Z)-configuration of (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate imparts unique stereochemical properties that can influence its reactivity and interactions with other molecules. The presence of the fluorine atom enhances the compound’s stability and can improve its performance in various applications compared to its chlorine or bromine analogs.

Properties

IUPAC Name

diethyl [(Z)-2-fluoro-1-phenylethenyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIFSEHVEURAIZ-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=CF)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C\F)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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